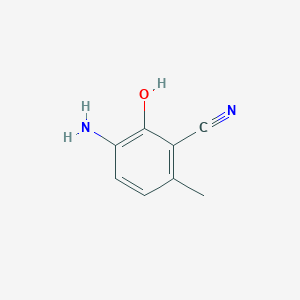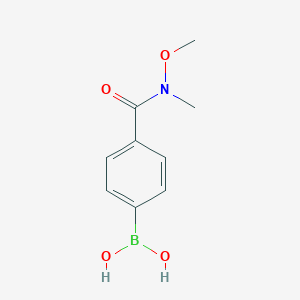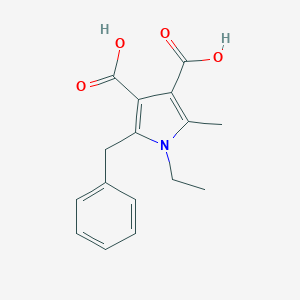![molecular formula C6H13FN2 B065105 [3-(fluoromethyl)pyrrolidin-3-yl]methanamine CAS No. 162687-15-2](/img/structure/B65105.png)
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminomethyl-3-fluoromethylpyrrolidine is a fluorinated azaheterocycle of significant interest in the field of medicinal chemistry. This compound is known for its potential as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds . The presence of both an aminomethyl and a fluoromethyl group on the pyrrolidine ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-3-fluoromethylpyrrolidine typically involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine using triethylamine trihydrofluoride (Et3N.3HF) and N-bromosuccinimide (NBS) . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Aminomethyl-3-fluoromethylpyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminomethyl-3-fluoromethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-aminomethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Aminomethyl-3-fluoromethylpyrrolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways . The aminomethyl group can form hydrogen bonds with target proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminomethyl-4-fluoropiperidine: Another fluorinated azaheterocycle with similar synthetic routes and applications.
3-Fluoropyrrolidine: Lacks the aminomethyl group but shares the fluoromethyl functionality.
Uniqueness
3-Aminomethyl-3-fluoromethylpyrrolidine is unique due to the presence of both aminomethyl and fluoromethyl groups on the pyrrolidine ring. This dual functionality enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
162687-15-2 |
|---|---|
Formule moléculaire |
C6H13FN2 |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
Clé InChI |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
SMILES canonique |
C1CNCC1(CN)CF |
Synonymes |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)


![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)


